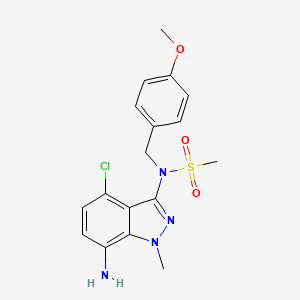
N-(7-Amino-4-chloro-1-methyl-1H-indazol-3-yl)-N-(4-methoxybenzyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(7-Amino-4-chloro-1-methyl-1H-indazol-3-yl)-N-(4-methoxybenzyl)methanesulfonamide is a synthetic organic compound that belongs to the class of indazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-Amino-4-chloro-1-methyl-1H-indazol-3-yl)-N-(4-methoxybenzyl)methanesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indazole Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: Chlorination, methylation, and amination reactions are used to introduce the 4-chloro, 1-methyl, and 7-amino groups, respectively.
Sulfonamide Formation: The final step involves the reaction of the indazole derivative with methanesulfonyl chloride and 4-methoxybenzylamine under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(7-Amino-4-chloro-1-methyl-1H-indazol-3-yl)-N-(4-methoxybenzyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This might involve the conversion of the amino group to a nitro group.
Reduction: Reduction of the nitro group back to an amino group.
Substitution: Halogen substitution reactions, particularly involving the chloro group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while substitution could result in various substituted indazole compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential, particularly in oncology and infectious diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(7-Amino-4-chloro-1-methyl-1H-indazol-3-yl)-N-(4-methoxybenzyl)methanesulfonamide would depend on its specific biological target. Generally, indazole derivatives can interact with various enzymes or receptors, modulating their activity. This compound might inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(7-Amino-4-chloro-1H-indazol-3-yl)methanesulfonamide
- N-(4-Methoxybenzyl)-1H-indazole-3-sulfonamide
Uniqueness
N-(7-Amino-4-chloro-1-methyl-1H-indazol-3-yl)-N-(4-methoxybenzyl)methanesulfonamide is unique due to its specific substitution pattern, which can confer distinct biological properties compared to other indazole derivatives. The presence of both the methoxybenzyl and methanesulfonamide groups might enhance its solubility, stability, or target specificity.
Biological Activity
N-(7-Amino-4-chloro-1-methyl-1H-indazol-3-yl)-N-(4-methoxybenzyl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an antiviral agent. This article explores its biological activity, synthesis, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C17H19ClN4O3S, with a molecular weight of 394.9 g/mol. The compound features an indazole core, a methanesulfonamide group, and a methoxybenzyl substituent, contributing to its pharmacological properties.
This compound exhibits notable biological activity primarily through its role as an inhibitor of human immunodeficiency virus (HIV) replication. The indazole scaffold has been linked to various pharmacological effects, including:
- Inhibition of Reverse Transcriptase : The compound interacts with viral enzymes critical for HIV replication, effectively inhibiting their activity.
- Anti-inflammatory Properties : Its structural components suggest potential anti-inflammatory effects, which may be beneficial in treating various conditions.
Biological Activity and Case Studies
Research has demonstrated the efficacy of this compound in various in vitro and in vivo studies:
Table 1: Summary of Biological Activities
| Study Type | Findings |
|---|---|
| In vitro HIV Study | Demonstrated significant inhibition of HIV replication at low micromolar concentrations. |
| Cytotoxicity Assay | Exhibited low cytotoxicity against non-target cells, indicating selectivity for viral targets. |
| Enzyme Inhibition | Showed potent inhibition of reverse transcriptase with IC50 values in the nanomolar range. |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Several derivatives have been synthesized and evaluated for their antiviral potency:
Table 2: Structure-Activity Relationships
| Compound Name | Structural Modifications | Biological Activity |
|---|---|---|
| N-(7-bromo-4-chloro-1-methyl-1H-indazol-3-yl)-N-(4-methoxybenzyl)methanesulfonamide | Bromo substitution on indazole | Enhanced antiviral activity |
| N-(7-amino-4-chloro-1-isopropyl-1H-indazol-3-yl)-N-(4-methoxybenzyl)methanesulfonamide | Isopropyl substitution | Potential anticancer properties |
| N-(7-amino-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-yl)-N-(4-methoxybenzyl)methanesulfonamide | Difluoroethyl substitution | Improved antiviral potency |
Therapeutic Applications
Given its potent antiviral activity, this compound holds promise for development as a pharmaceutical agent targeting HIV and possibly other viral infections. Additionally, its structural characteristics suggest potential applications in cancer therapeutics due to its selective enzyme inhibition properties .
Properties
Molecular Formula |
C17H19ClN4O3S |
|---|---|
Molecular Weight |
394.9 g/mol |
IUPAC Name |
N-(7-amino-4-chloro-1-methylindazol-3-yl)-N-[(4-methoxyphenyl)methyl]methanesulfonamide |
InChI |
InChI=1S/C17H19ClN4O3S/c1-21-16-14(19)9-8-13(18)15(16)17(20-21)22(26(3,23)24)10-11-4-6-12(25-2)7-5-11/h4-9H,10,19H2,1-3H3 |
InChI Key |
FXRMFOLZFQCWNG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2C(=N1)N(CC3=CC=C(C=C3)OC)S(=O)(=O)C)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















